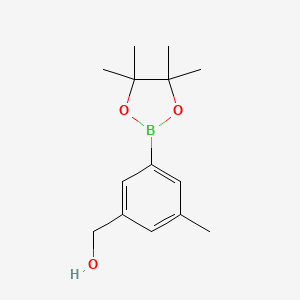

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is a chemical compound with the empirical formula C13H19BO3 . It is a boronic acid ester, which is a class of compounds widely used in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cccc(CO)c2 . The InChI key for this compound is ZEWWJJQAFTXUIS-UHFFFAOYSA-N . Chemical Reactions Analysis

Boronic acid esters, including 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester, are susceptible to hydrolysis . They are also used in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 42-46 °C . The molecular weight of the compound is 234.10 g/mol .Applications De Recherche Scientifique

- Intermediate Synthesis : 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester serves as an intermediate in organic synthesis. Researchers use it to construct more complex molecules, especially in the development of pharmaceuticals and agrochemicals .

- Drug Design : Medicinal chemists explore its potential as a building block for designing new drugs. The boronic acid moiety can form reversible covalent bonds with specific biological targets, making it valuable in drug discovery .

- Suzuki-Miyaura Cross-Coupling : This compound participates in Suzuki-Miyaura reactions, where it couples with aryl or vinyl halides. These reactions are essential for creating carbon-carbon bonds, enabling the synthesis of diverse organic compounds .

- Borylation Reactions : Researchers use 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester as a boron source in borylation reactions. These transformations are crucial for constructing complex molecules in organic chemistry .

- Functional Materials : Scientists investigate its incorporation into polymers and materials. The boronic acid group can impart specific properties, such as responsiveness to changes in pH or glucose concentration. These materials find applications in sensors, drug delivery, and smart coatings .

- Sensors and Detection : Researchers explore its use in developing chemical sensors. The reversible binding of boronic acids to diols (such as sugars) allows for selective detection and quantification. For instance, glucose sensors based on this principle have been studied .

- Host-Guest Interactions : The boronic acid moiety in this compound can form host-guest complexes with certain molecules. Researchers investigate its potential in molecular recognition, self-assembly, and supramolecular chemistry .

- Radiotherapy : Although not as common, some studies explore boron-containing compounds for BNCT. In this therapy, boron atoms selectively accumulate in tumor cells, and when exposed to thermal neutrons, they release high-energy particles that damage cancer cells. While 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester is not a primary candidate, its boron content could be relevant in this context .

Organic Synthesis and Medicinal Chemistry

Catalysis and Cross-Coupling Reactions

Materials Science and Polymer Chemistry

Analytical Chemistry

Supramolecular Chemistry

Boron Neutron Capture Therapy (BNCT)

Safety and Hazards

While specific safety data for 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is not available, general precautions for handling boronic acid esters include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Propriétés

IUPAC Name |

[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMSQZHEQIAFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)

![4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2611866.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)

![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)

![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)